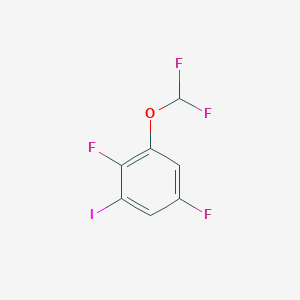![molecular formula C8H2Cl2F3N3 B14046076 4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the desired product. These methods allow for better control over reaction parameters, leading to higher purity and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Halogenation Reagents: Chlorine and fluorine sources such as N-chlorosuccinimide (NCS) and Selectfluor.
Difluoromethylation Reagents: Difluoromethyl halides.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-D]pyrimidine derivatives, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth and induction of apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-(difluoromethyl)pyrimidine: Shares similar halogenation patterns but lacks the pyrido ring structure.
4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring and phenylsulfonyl group, offering different chemical properties.
Uniqueness
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine is unique due to its specific combination of halogenation and difluoromethylation, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Propiedades
Fórmula molecular |
C8H2Cl2F3N3 |
|---|---|
Peso molecular |
268.02 g/mol |
Nombre IUPAC |
4,7-dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H2Cl2F3N3/c9-5-2-1-14-6(10)3(11)4(2)15-8(16-5)7(12)13/h1,7H |
Clave InChI |
AUFOQCOQKQWRLC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



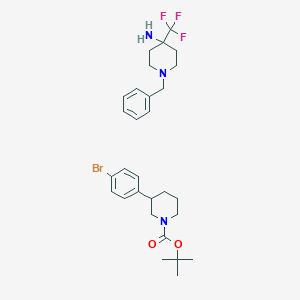

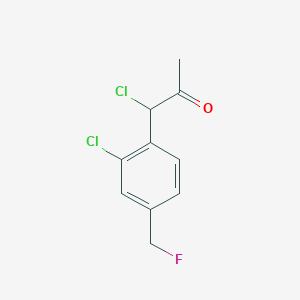
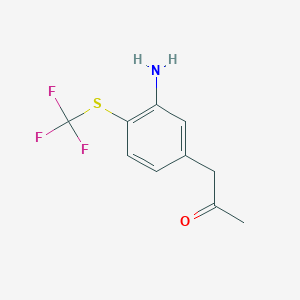
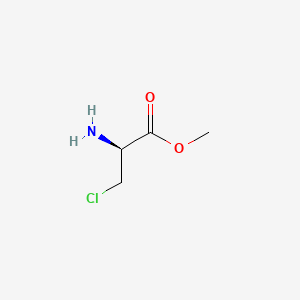


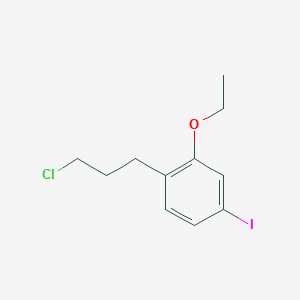

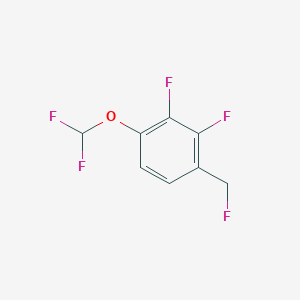
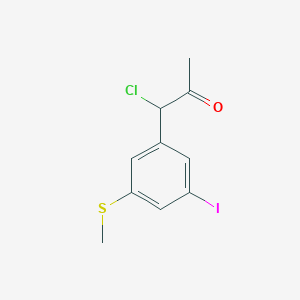
![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)
